Benzyl N-(3-bromo-2-fluorophenyl)carbamate
Description
Benzyl N-(3-bromo-2-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2 and a molecular weight of 324.15 g/mol . It is a derivative of carbamate, featuring a benzyl group attached to a carbamate moiety, which is further substituted with a 3-bromo-2-fluorophenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
benzyl N-(3-bromo-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRWHGLHCPGDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718329 | |
| Record name | Benzyl (3-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903556-49-0 | |
| Record name | Benzyl (3-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(3-bromo-2-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
Benzyl N-(3-bromo-2-fluorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-(3-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-bromo-4-fluorophenyl)carbamate
- Benzyl N-(3-chloro-2-fluorophenyl)carbamate
- Benzyl N-(3-bromo-2-chlorophenyl)carbamate
Uniqueness
Benzyl N-(3-bromo-2-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development .
Biological Activity
Benzyl N-(3-bromo-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanism of action, efficacy, and potential applications.
- Molecular Formula : C₁₄H₁₁BrFNO₂
- Molecular Weight : Approximately 327.16 g/mol
- Structure : The compound features a benzyl group attached to a carbamate functional group, with a phenyl ring substituted by bromine and fluorine atoms.
The mechanism of action for this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity due to their electronegative nature, which may influence biological activity. Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. Its structure allows it to act as an intermediate in synthesizing more complex molecules with enhanced biological activities.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression is under investigation. Compounds with similar structural features have been noted for their potential to inhibit tumor cell proliferation.
Research Findings and Case Studies
Table 1 summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Target Enzyme |
|---|---|---|---|
| Antimicrobial | 12 µM | Various bacteria | |
| AChE Inhibition | 0.21 µM | Acetylcholinesterase | |
| Anticancer | 15 µM | Tumor cells |
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including the reaction of aniline derivatives with benzyl chloroformate. Optimizing reaction conditions such as temperature and solvent choice significantly influences yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
